An In-Depth Technical Guide to 2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE: Structure, Properties, and Advanced Applications
An In-Depth Technical Guide to 2H-PERFLUORO-5,8,11-TRIMETHYL-3,6,9,12-TETRAOXAPENTADECANE: Structure, Properties, and Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Fluorinated Ether with Unique Potential
In the landscape of advanced materials, fluorinated compounds hold a distinct position due to their exceptional thermal and chemical stability. Among these, 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane emerges as a compound of significant interest for researchers and drug development professionals. This perfluoroether, characterized by a unique arrangement of ether linkages and branched methyl groups within a perfluorinated carbon chain, offers a compelling combination of properties that make it a valuable tool in specialized applications. This in-depth technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and, most importantly, its current and potential applications in research and pharmaceutical development.
Chemical Identity and Physicochemical Properties
2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane is a colorless liquid with the chemical formula C14HF29O4.[1][2] Its structure is characterized by a fourteen-carbon backbone with extensive fluorination, interspersed with four oxygen atoms forming ether linkages. The presence of three methyl groups at positions 5, 8, and 11 introduces branching to the otherwise linear perfluoroalkyl chain.
A defining characteristic of this and other per- and polyfluoroalkyl substances (PFAS) is the immense strength of the carbon-fluorine bond, which imparts exceptional chemical and thermal stability.[1] This inherent inertness makes it resistant to harsh chemical environments and extreme temperatures.
Below is a summary of the key physicochemical properties of 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane:
| Property | Value | Source(s) |
| CAS Number | 26738-51-2 | [1][3] |
| Molecular Formula | C14HF29O4 | [1][2] |
| Molecular Weight | 784.112 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 192-195°C | [1][2] |
| Melting Point | -115°C | [1][2] |
| Density | 1.723 g/cm³ | [1] |
| LogP | 9.16380 | [1] |
Molecular Structure and Synthesis
The unique molecular architecture of 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane is central to its properties and applications. The combination of a highly fluorinated, hydrophobic backbone with polar ether linkages results in an amphiphilic character, influencing its interactions with other molecules and surfaces.
Figure 1: Chemical structure of 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane.
The synthesis of perfluoroethers like 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane is typically achieved through the oligomerization of perfluorinated monomers.[4] A common precursor for this class of compounds is hexafluoropropylene oxide (HFPO). The oligomerization process can be initiated by catalysts such as tertiary amines or alkali metal halides.[5][6] The degree of oligomerization, and thus the chain length of the final product, can be controlled by reaction conditions, including the type of catalyst, solvent, temperature, and pressure.[5]
The general synthetic approach involves the nucleophilic ring-opening of the HFPO epoxide, followed by propagation to form a polyether chain. The process is terminated to yield a stable perfluoroether. The presence of methyl branches in the target molecule suggests the use of HFPO as the monomer, which inherently introduces a trifluoromethyl group at every other carbon in the polyether backbone.
Applications in Research and Drug Development
The distinctive properties of 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane make it a valuable material in several advanced applications, particularly in the pharmaceutical and life sciences sectors.
Microfluidics for Drug Screening and Metabolism Studies
A significant challenge in microfluidic-based drug screening is the non-specific absorption of hydrophobic drug candidates into the walls of the microfluidic device, which are commonly made of polydimethylsiloxane (PDMS). This absorption can lead to inaccurate dose-response data. Perfluoropolyether (PFPE) elastomers, derived from compounds like 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane, offer a compelling solution to this problem.[4]
The low surface energy and oleophobicity of PFPEs significantly reduce the adsorption of hydrophobic molecules.[1] This "chemical repellency" ensures that the concentration of the drug being tested remains stable within the microfluidic channels, leading to more accurate and reliable quantitative analysis in cell-based assays.[1][7][8][9] Studies have shown that PFPE-based microfluidic devices exhibit superior performance in drug metabolism assays compared to their PDMS counterparts, with significantly less absorption of test compounds.[4]
Figure 2: Workflow comparing drug screening in PDMS vs. PFPE microfluidic devices.
Drug Delivery Systems
The unique properties of perfluorocarbons, including their biological inertness and ability to form stable emulsions, have led to their investigation as components of advanced drug delivery systems.[10][11][12] Perfluoroether-based nanoemulsions can serve as carriers for hydrophobic drugs, enhancing their solubility and enabling targeted delivery.[10][13]
The high fluorine content of these molecules also opens up the possibility of using ¹⁹F Magnetic Resonance Imaging (MRI) to track the biodistribution of the drug delivery vehicle in vivo.[13] This theranostic approach, combining therapy and diagnostics, is a promising area of research for developing more effective and personalized cancer treatments.[13]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of per- and polyfluoroalkyl substances. Specifically, ¹⁹F-NMR is highly effective for identifying and quantifying these compounds.[2][14][15] The chemical shifts of the fluorine atoms are sensitive to their local electronic environment, allowing for the differentiation of various PFAS classes, including those with ether linkages.[2][15] This technique can provide detailed structural information and can be used to determine the purity of 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane. According to available safety data sheets, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[8][14] Therefore, it is essential to handle it in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.[14]
Conclusion: A Versatile Tool for Innovation
2H-perfluoro-5,8,11-trimethyl-3,6,9,12-tetraoxapentadecane represents a significant advancement in the field of fluorinated materials. Its unique combination of chemical inertness, thermal stability, and tailored surface properties makes it an invaluable tool for researchers and scientists, particularly in the demanding fields of drug discovery and development. As microfluidic technologies and targeted drug delivery systems continue to evolve, the demand for high-performance materials like this perfluoroether is expected to grow. Its ability to overcome the limitations of conventional materials paves the way for more accurate preclinical data and innovative therapeutic strategies.
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***Figure 1:** Predicted chemical structure of the target analyte.*
